molecular formula C20H15ClN4 B2950103 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine CAS No. 868213-26-7

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine

Cat. No.: B2950103
CAS No.: 868213-26-7
M. Wt: 346.82
InChI Key: OMRLFSMDJCRTNF-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine is a synthetic quinazoline derivative characterized by a chloro substituent at position 6, a phenyl group at position 4, and a 4-methylpyridin-2-ylamine moiety at position 2. The quinazoline core is a privileged scaffold in medicinal chemistry, known for its role in kinase inhibition, anticancer activity, and radiosensitization . The 4-methylpyridin-2-yl group introduces a heteroaromatic substituent, which may enhance solubility and target binding compared to purely aromatic substituents.

Properties

IUPAC Name

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4/c1-13-9-10-22-18(11-13)24-20-23-17-8-7-15(21)12-16(17)19(25-20)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRLFSMDJCRTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the chloro, methylpyridinyl, and phenyl groups through various substitution reactions. Key reagents and conditions often include:

    Starting Materials: 2-aminobenzonitrile, 4-methyl-2-pyridinecarboxaldehyde, and phenylboronic acid.

    Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.

    Solvents: Common solvents include dimethylformamide (DMF) and toluene.

    Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 100-150°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen or addition of hydrogen to form reduced derivatives.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.

Comparison with Similar Compounds

Structural Comparison with Analogous Quinazolin-2-amines

Key Structural Features

The target compound shares the 6-chloro-4-phenylquinazolin-2-amine backbone with several analogs. Differences arise in the substituent on the 2-amine group:

Compound Name Substituent on 2-Amine Molecular Formula Molecular Weight (g/mol) logP/logD Reference
6-Chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine 4-Methylpyridin-2-yl C₂₀H₁₆ClN₅ 373.83* Not reported (Hypothetical)
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine () 3-Methylphenyl C₂₁H₁₆ClN₃ 345.83 Not reported
6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine () 2-Chlorophenyl C₂₀H₁₃Cl₂N₃ 366.25 logP: 6.46
6-Chloro-N-(4-nitrophenyl)-4-phenylquinazolin-2-amine (PPA4, ) 4-Nitrophenyl C₂₀H₁₃ClN₄O₂ 376.80 Not reported
6-Chloro-N-[3-(3-morpholin-4-ylpropyl)-triazin-6-yl]-4-phenylquinazolin-2-amine () Morpholine-linked triazine C₂₅H₂₆ClN₇O 466.0 logP: 3.1

*Calculated based on analogous structures.

Key Observations:

Substituent Diversity : The 2-amine group varies from aromatic (e.g., 3-methylphenyl, 4-nitrophenyl) to heteroaromatic (4-methylpyridin-2-yl) and complex aliphatic-heterocyclic (morpholine-triazine) groups.

Impact on Lipophilicity : The 2-chlorophenyl analog (logP 6.46) is highly lipophilic, while the morpholine-containing derivative (logP 3.1) shows reduced hydrophobicity due to polar morpholine and triazine groups . The 4-methylpyridin-2-yl group likely offers intermediate lipophilicity.

Electronic Effects : Electron-withdrawing groups (e.g., nitro in PPA4) may enhance electrophilicity, influencing binding to biological targets.

Pharmacological and Physicochemical Properties

Drug-Likeness Parameters

  • Polar Surface Area (PSA) : The 2-chlorophenyl analog has a PSA of 28.37 Ų, indicating moderate permeability .
  • Solubility : High logP values (e.g., 6.46 for the 2-chlorophenyl analog) suggest poor aqueous solubility, a challenge for oral bioavailability .

Biological Activity

6-Chloro-N-(4-methylpyridin-2-yl)-4-phenylquinazolin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound features a quinazoline core structure, which is known for its pharmacological potential. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H15ClN4, with a molecular weight of 346.82 g/mol. The unique combination of substituents—chlorine, methylpyridinyl, and phenyl groups—contributes to its distinct chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:

  • Preparation of the Quinazoline Core : Starting materials include 2-aminobenzonitrile and 4-methyl-2-pyridinecarboxaldehyde.
  • Substitution Reactions : The introduction of chloro, methylpyridinyl, and phenyl groups is achieved using palladium catalysts in cross-coupling reactions.
  • Reaction Conditions : Reactions are often conducted under inert atmospheres (e.g., nitrogen) at elevated temperatures (100–150°C) using solvents like DMF or toluene.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In studies evaluating anti-tubercular activity, the compound demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating potent inhibitory effects against this pathogen.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions, leading to cell cycle arrest or apoptosis .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N-(1-methylimidazol-4-yl)pyridin-2-amineContains an imidazole moietyPotentially more versatile due to imidazole's coordination abilities
6-Chloro-N-(1-methylpyridin-3-yl)pyridin-2-aminesLacks the phenyl groupDifferent reactivity profiles due to structural differences
N-(2-bromo-4-methylphenyl)-2-(6-chloroquinazolin)Contains a bromo substituentDifferent halogen may affect reactivity and biological interactions

Case Studies

Several studies have highlighted the biological activities of quinazoline derivatives:

  • Anti-Tubercular Activity : A study synthesized various quinazoline derivatives and evaluated their activity against Mycobacterium tuberculosis, establishing a foundation for further exploration into the anti-tubercular potential of compounds like this compound.
  • Anticancer Studies : Related compounds have shown promise in inducing apoptosis in cancer cells with low EC50 values, suggesting that further investigation into this compound could yield significant findings in cancer research .

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